(S)-4,4-Difluoro-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,4-Difluoro-3-methylpiperidine is a chiral fluorinated piperidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in the molecule can significantly alter its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Difluoro-3-methylpiperidine typically involves the use of fluorinated starting materials and chiral catalysts to ensure the desired stereochemistry. One common method involves the fluorination of a suitable piperidine precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Difluoro-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, amines, and carboxylic acids, which can be further utilized in medicinal chemistry and drug development.
Scientific Research Applications
(S)-4,4-Difluoro-3-methylpiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including neurological disorders and infectious diseases.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoro-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropiperidine: A simpler fluorinated piperidine derivative with similar chemical properties.
3,3-Difluoropiperidine: Another fluorinated piperidine with different substitution patterns.
4,4-Difluoropiperidine: Lacks the methyl group present in (S)-4,4-Difluoro-3-methylpiperidine.
Uniqueness
This compound stands out due to its chiral nature and the presence of both fluorine atoms and a methyl group. These structural features contribute to its unique chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H11F2N |
---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
(3S)-4,4-difluoro-3-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-4-9-3-2-6(5,7)8/h5,9H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
ZNUSFHANDPUSAD-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CNCCC1(F)F |
Canonical SMILES |
CC1CNCCC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.